REACTION_CXSMILES
|
Cl.N[C:3]1[NH:4][C:5](=[O:19])[C:6]2[N:7]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:8]=[N:9][C:10]=2[N:11]=1.N([O-])=[O:21].[Na+]>C(O)(=O)C.O>[CH2:12]([N:7]1[C:6]2[C:5](=[O:19])[NH:4][C:3](=[O:21])[NH:11][C:10]=2[N:9]=[CH:8]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3|
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Name
|
|
Quantity
|
12.88 g
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Type
|
reactant
|
Smiles
|
Cl.NC=1NC(C=2N(C=NC2N1)CC1=CC=CC=C1)=O
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Name
|
|
Quantity
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320 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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32 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
|
was stirred at 110° C. for 10 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
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at 50° C. for 10 minutes
|
Duration
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10 min
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Type
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STIRRING
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Details
|
The reaction mixture was stirred at 50° C. for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
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Details
|
the resulting pale brown suspension was collected by filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2NC(NC(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |